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molecular formula C12H15NO5 B8529715 t-Butyl 4-(hydroxymethyl)-3-nitrobenzoate

t-Butyl 4-(hydroxymethyl)-3-nitrobenzoate

Cat. No. B8529715
M. Wt: 253.25 g/mol
InChI Key: HDIJJFKDSWAMOC-UHFFFAOYSA-N
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Patent
US05618825

Procedure details

To a solution of 14.1 g (47.7 mmol, 1.00 eq.) of t-butyl 4-(acetoxymethyl)-3-nitrobenzoate in MeOH (200 mL) was added 27.0 mL (477 mmol, 10.0 eq.) of hydrazine hydrate (55% hydrazine). The resulting yellow solution was stirred at 25° C. for 4 hr. EtOAc (250 mL) and saturated aq. NaCl (85 mL) were added, and the organic layer collected after shaking. The organic layer was washed further with saturated aq. NaCl (2×85 mL), and then dried (MgSO4). Removal of volatiles in vacuo gave the product in 93% yield as yellow crystals. The reaction is represented in Scheme 5.
Name
t-butyl 4-(acetoxymethyl)-3-nitrobenzoate
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:18]=[CH:17][C:9]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[CH:8][C:7]=1[N+:19]([O-:21])=[O:20])(=O)C.O.NN.CCOC(C)=O.[Na+].[Cl-]>CO>[OH:4][CH2:5][C:6]1[CH:18]=[CH:17][C:9]([C:10]([O:12][C:13]([CH3:16])([CH3:14])[CH3:15])=[O:11])=[CH:8][C:7]=1[N+:19]([O-:21])=[O:20] |f:1.2,4.5|

Inputs

Step One
Name
t-butyl 4-(acetoxymethyl)-3-nitrobenzoate
Quantity
14.1 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Name
Quantity
27 mL
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
85 mL
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at 25° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer collected
STIRRING
Type
STIRRING
Details
after shaking
WASH
Type
WASH
Details
The organic layer was washed further with saturated aq. NaCl (2×85 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of volatiles in vacuo
CUSTOM
Type
CUSTOM
Details
gave the product in 93% yield as yellow crystals

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OCC1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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